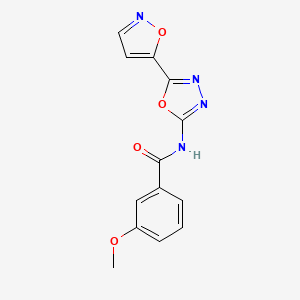
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .
Molecular Structure Analysis
The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as various therapeutic agents . The substitution of various groups on the isoxazole ring imparts different activity .Applications De Recherche Scientifique
Synthetic Strategies for Oxadiazole Derivatives
Oxadiazoles, including the 1,3,4-oxadiazole moiety, are critical in medicinal chemistry due to their potential in treating psychological disorders. Recent synthetic strategies have emphasized the development of new molecules with superior efficacy and minimal side effects, targeting mental health issues such as parkinsonism, Alzheimer's disease, schizophrenia, and epilepsy. These strategies provide valuable information for future research aimed at discovering new molecules with oxadiazole moieties to combat mental disorders (Saxena et al., 2022).
Therapeutic Worth of Oxadiazole Derivatives
The structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with enzymes and receptors, leading to a wide range of bioactivities. Research has focused on developing 1,3,4-oxadiazole-based derivatives for various therapeutic applications, including anticancer, antifungal, antibacterial, and antiviral agents. This work underscores the significant development value of 1,3,4-oxadiazole compounds in medicinal chemistry (Verma et al., 2019).
Antiparasitic Applications of Oxadiazole
Oxadiazole rings, specifically the 1,2,4- and 1,3,4-oxadiazoles, have been identified as promising scaffolds for the development of antiparasitic agents. The versatility of these moieties enables the design and synthesis of new drugs to treat parasitic infections, highlighting the significance of oxadiazoles in drug discovery for parasitic diseases (Pitasse-Santos et al., 2017).
Significance in New Drug Development
The 1,3,4-oxadiazole core is recognized for its diverse pharmacological properties, including antiviral, anti-inflammatory, antitumor, and antiparasitic activities. This core is not only a structural unit of significance in synthetic medicinal chemistry but also serves various applications in polymers, luminescence, electron-transporting materials, and corrosion inhibitors. The review emphasizes the 1,3,4-oxadiazole core's potential as a structural subunit for developing new, efficacious, and less toxic medicinal agents (Rana et al., 2020).
Safety And Hazards
The safety and hazards associated with isoxazole compounds can vary widely depending on their specific structure. It’s always important to handle these compounds with care, avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Orientations Futures
Given the wide spectrum of biological activities and therapeutic potential of isoxazole compounds, it’s of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Propriétés
IUPAC Name |
3-methoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c1-19-9-4-2-3-8(7-9)11(18)15-13-17-16-12(20-13)10-5-6-14-21-10/h2-7H,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKBKHLJLQADEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2794700.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2794702.png)
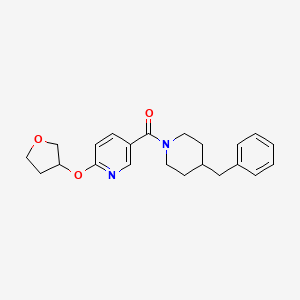
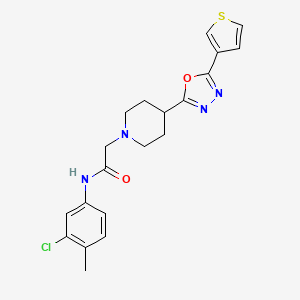
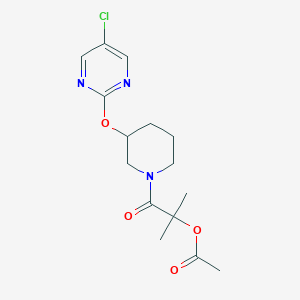
![Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/no-structure.png)
![N-[4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2794709.png)
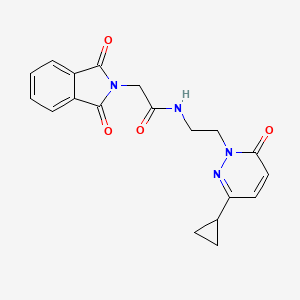

![N-Methyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B2794716.png)
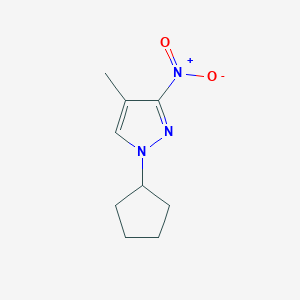
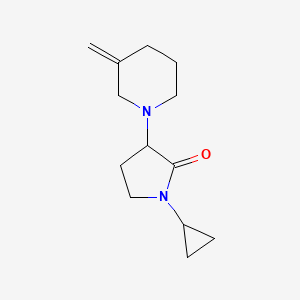
![(1H-benzo[d]imidazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone](/img/structure/B2794721.png)
